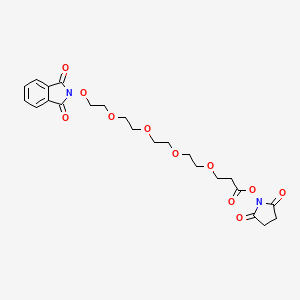
ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate (ECPC) is a synthetic compound that has been widely studied in recent years due to its potential applications in medicine, biochemistry, and other areas of scientific research. ECPC is a member of the pyrazole family and is structurally related to other compounds such as phenylpyrazoles, which have been studied for their anti-inflammatory, anti-tumor, and anti-cancer properties. ECPC is also known to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, ECPC has been studied for its potential use in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate has been identified as a precursor in the synthesis of various pyrazole derivatives with potential antimicrobial and anticancer activities. Research conducted by Hafez, El-Gazzar, and Al-Hussain (2016) demonstrated that certain synthesized compounds from this precursor exhibited higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Condensed Pyrazoles
The compound has been used in Sonogashira-type cross-coupling reactions with various alkynes, leading to the formation of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. Arbačiauskienė et al. (2011) explored these reactions, demonstrating its utility as a precursor for synthesizing diverse condensed pyrazoles (Arbačiauskienė et al., 2011).
Ultrasound Irradiation in Synthesis
Machado et al. (2011) utilized this compound in the synthesis of a series of related compounds under ultrasound irradiation. This method significantly reduced reaction times and improved yields, demonstrating an efficient approach for the synthesis of related compounds (Machado et al., 2011).
Synthesis of N-fused Heterocycles
Ghaedi et al. (2015) reported an efficient synthesis of novel pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups, using the compound as a precursor. This process proved useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Crystal and Molecular Structure Analysis
Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by reacting the compound with other reagents. The study characterized the compound using NMR and mass spectral analysis, and its crystal structure was confirmed by X-ray diffraction studies. This research contributes to the understanding of the molecular structure and stability of such compounds (Achutha et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-ethoxy-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-3-19-13-9-12(14(18)20-4-2)16-17(13)11-7-5-10(15)6-8-11/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVGKUXIUJWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















